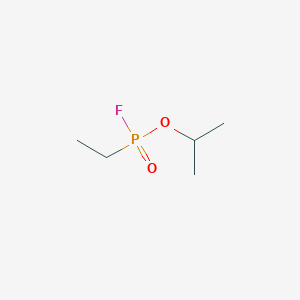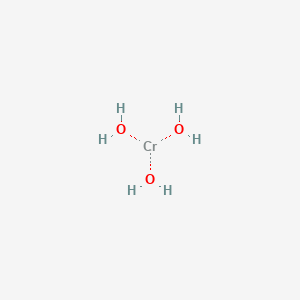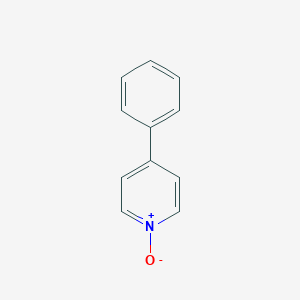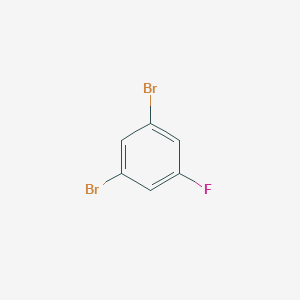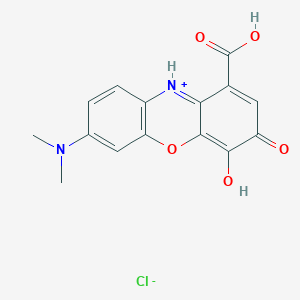
Gallocyanine
描述
Gallocyanine is a phenoxazinone derivative that has been extensively studied for its various biological activities and potential applications in the treatment of diseases such as Alzheimer's. The interest in this compound stems from its ability to modulate key biological interactions, such as DKK1/LRP6 interactions, which are crucial in the pathogenesis of Alzheimer's disease and other neurodegenerative tauopathies (Thysiadis et al., 2018).
Synthesis Analysis
This compound derivatives are synthesized by modifying substituent groups on the phenoxazinone scaffold, particularly at positions 1, 2, and 4. The synthesis approach aims to enhance the compound's inhibitory activity on DKK1/LRP6 interactions and Tau phosphorylation, crucial for Alzheimer's disease treatment. Bis-alkylated gallocyanines with flexible alkyl ester groups and bis-benzyl gallocyanines have shown significant activity, demonstrating the importance of structural modifications in developing potent inhibitors (Thysiadis et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, particularly its phenoxazinone scaffold, is critical to its biological activity. The position and nature of substituents on the scaffold significantly affect the compound's effectiveness in inhibiting DKK1/LRP6 interactions and subsequent Tau phosphorylation, a key pathological feature of Alzheimer's disease. Molecular docking simulations have helped elucidate the structural basis of this compound's activity, guiding the synthesis of more potent derivatives (Thysiadis et al., 2018).
Chemical Reactions and Properties
This compound's interaction with DNA has been extensively studied, demonstrating its ability to intercalate with double-stranded DNA (dsDNA). Electrochemical and spectroscopic studies reveal that this compound binds to DNA through intercalation, affecting the redox properties of the compound and offering potential applications in detecting DNA concentrations in various samples. These interactions underscore this compound's versatility and its potential utility in biochemical assays and therapeutic applications (Bai Xu et al., 2007).
Physical Properties Analysis
The adsorption properties of this compound-grafted materials have been explored for environmental applications, such as the removal of uranyl ions from aqueous media. The synthesis of this compound-grafted polyacrylamide and its characterization through FTIR, SEM, and PZC analysis highlight the material's potential as an effective adsorbent for uranyl ions, demonstrating this compound's utility beyond biological applications (Ulusoy & Şimşek, 2013).
Chemical Properties Analysis
This compound's chemical properties, particularly its interaction with reactive oxygen species and its role as a fluorogenic chemosensor, have been investigated for potential applications in estimating the activation of neutrophils and the production of superoxide anion radical by blood cells. This research highlights this compound's potential as a tool for studying oxidative stress-related diseases and testing antioxidant drugs, further underscoring its versatility and the breadth of its potential applications (Panasenko et al., 2021).
科学研究应用
用于识别血细胞中NADPH依赖性超氧化物阴离子自由基产生的荧光剂
Gallocyanine已被用作荧光剂,用于识别血细胞中NADPH依赖性超氧化物阴离子自由基的产生 . This compound与活性氧和卤素物质的相互作用已通过分光光度法、质谱法和荧光光谱法进行了研究 . 研究表明,this compound与HOCl和超氧化物阴离子自由基反应生成荧光产物 . 这表明this compound可以充当荧光化学传感器,用于估算中性粒细胞的活化以及中性粒细胞和其他血细胞中NADPH依赖性超氧化物阴离子自由基的产生 .
测试抗氧化药物
This compound可用于测试旨在纠正与氧化应激相关的疾病的抗氧化药物 . 这是因为它能够与活性氧和卤素物质反应生成荧光产物 .
增强铁磁材料的电容特性
This compound已被用作铁磁性γ-Fe2O3和多壁碳纳米管(MWCNTs)的共分散剂 . This compound的多芳香结构和儿茶酚配体分别促进了它在γ-Fe2O3和MWCNTs上的吸附,并促进了它们的静电分散和混合 . 这导致了铁磁材料的电容特性增强 .
超级电容器的开发
安全和危害
作用机制
Target of Action
Gallocyanine primarily targets the superoxide radical-anion and Dickkopf-1 (Dkk1) , an antagonist of the Wnt pathway . The superoxide radical-anion plays a crucial role in the production of reactive oxygen species (ROS) by neutrophils . Dkk1 is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes .
Mode of Action
This compound interacts with its targets in a specific manner. It reacts mainly with the superoxide radical-anion , revealing the regulatory effect of anti-inflammatory drugs on neutrophil NADPH-oxidase and myeloperoxidase . These enzymes are responsible for the production of ROS . This compound also disrupts the interaction of Dkk1 with its receptor LRP5/6 , thereby activating Wnt/β-catenin signaling .
Biochemical Pathways
The interaction of this compound with the superoxide radical-anion affects the NADPH-oxidase pathway . This pathway is responsible for the production of ROS by neutrophils . On the other hand, by inhibiting Dkk1, this compound impacts the Wnt/β-catenin signaling pathway . This pathway plays a fundamental role in cell proliferation, migration, and differentiation .
Result of Action
The interaction of this compound with the superoxide radical-anion leads to the formation of fluorescent products . This suggests that this compound can act as a fluorogenic chemosensor for estimating the activation of neutrophils and the NADPH-dependent production of superoxide anion radical by neutrophils and other blood cells . By inhibiting Dkk1, this compound activates Wnt/β-catenin signaling, which could have therapeutic implications for diseases associated with dysregulation of this pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of ROS by neutrophils, a process affected by this compound, is rapidly activated upon contact with pathogen-associated molecular patterns such as lipopolysaccharides and formyl-containing bacterial polypeptides . .
属性
IUPAC Name |
7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSOTOUQTVJNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935389 | |
| Record name | Gallocyanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |
| Record name | Gallocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1562-85-2 | |
| Record name | Gallocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALLOCYANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GALLOCYANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallocyanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1S2GY38K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Gallocyanine interacts with various targets depending on the application. For instance: * DNA: this compound intercalates between base pairs of double-stranded DNA (dsDNA), leading to changes in its electrochemical and spectroscopic properties. This interaction allows for DNA detection and quantification. [] * Proteins: this compound binds to proteins, including Immunoglobulin Y (IgY), enabling the development of cheaper alternatives to enzyme-linked immunosorbent assays. [] * Reactive Oxygen Species (ROS): this compound undergoes oxidation in the presence of ROS, particularly superoxide anion radicals, resulting in spectral property changes that can be utilized to assess neutrophil activity. [, , ]
A: * Molecular Formula: C15H12N2O5 []* Molecular Weight: 296.26 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: this compound exhibits an absorption maximum (λmax) at 620 nm when interacting with periodate. [] When bound to DNA, the λmax is observed at 630 nm. [] * Fluorescence Spectroscopy: Upon excitation at 239 nm, this compound exhibits an emission maximum at 414 nm. This fluorescence is enhanced upon interaction with nucleic acids. []
A: this compound acts as a catalyst in various reactions, enabling sensitive detection of specific ions. Some examples include:* Chromium(VI) detection: this compound catalyzes the oxidation of this compound by hydrogen peroxide in the presence of chromium(VI), allowing for Cr(VI) determination in water samples with high sensitivity. [, ] * Tellurium(IV) detection: this compound's reduction by sodium sulfide is catalyzed by tellurium(IV), forming the basis for a sensitive spectrophotometric method to quantify tellurium in water samples. []* Selenium(IV) detection: this compound's reduction by sodium sulfide is also catalyzed by Selenium (IV), facilitating its detection in various samples. []
A: While specific examples of computational chemistry studies on this compound itself are limited within the provided research, QSAR models have been developed for metal-dye complexes including this compound. These models help understand the relationship between the structure of the complex and its ability to bind to specific analytes like peptides. []
A: this compound's stability is affected by light exposure, leading to fading of its stained sections. Storage in the dark is crucial to maintain its staining quality. [] Regarding its formulation, immobilizing this compound within a chitosan membrane was found to be effective for developing a test strip for arsenic detection, demonstrating a practical strategy for sensor development. []
ANone: The provided research primarily focuses on the analytical and biochemical applications of this compound and does not provide specific information regarding SHE regulations.
ANone: The research provided does not focus on the pharmacological properties of this compound, and therefore information regarding its PK/PD is limited.
A: this compound has a rich history in biological staining, dating back to the early 20th century. A significant milestone was the development of the this compound-chrome alum staining method by Einarson, which is widely used in neurohistology for demonstrating nucleic acids. [] This method contributed significantly to understanding cellular basophilia and its relationship to cell metabolism. []
A: this compound's applications span various disciplines:* Histology: Its use as a nuclear stain enables researchers to visualize and study cellular structures in various tissues. [, , ]* Analytical Chemistry: Its catalytic properties are exploited to develop sensitive and selective spectrophotometric methods for detecting trace amounts of ions like chromium, tellurium, and selenium in environmental and biological samples. [, , ]* Biochemistry: Its interaction with DNA and ability to act as an electron mediator enable its use in biosensors and bioelectrochemical systems. [, ]* Material Science: Its ability to be incorporated into nanomaterials like nanoporous titanium dioxide electrodes opens avenues for developing novel electrochemical sensors and catalysts. []* Biomedical Engineering: Research on utilizing this compound as an electron mediator in artificial blood substitutes like hemoglobin vesicles showcases its potential in this field. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





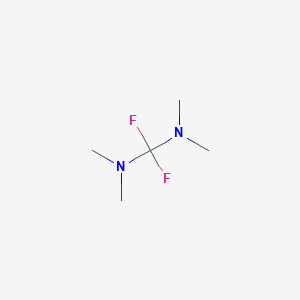

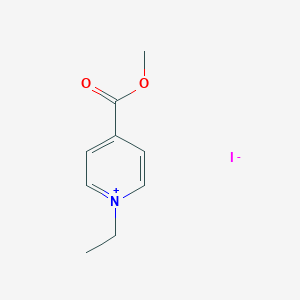
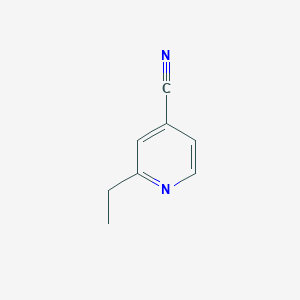
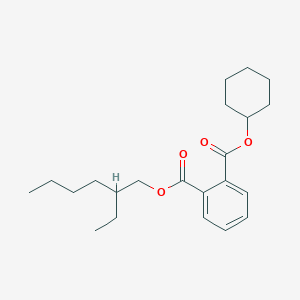
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
